3-O-Acetylerythrodiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythrodiol 3-acetate can be synthesized by the acetylation of erythrodiol. The process typically involves reacting erythrodiol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the acetate ester.
Industrial Production Methods: Industrial production of erythrodiol 3-acetate often involves extraction from natural sources followed by purification. The extraction process may use solvents like ethanol or methanol, and the compound is then isolated using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Erythrodiol 3-acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form erythrodiol derivatives with different functional groups.
Reduction: Reduction reactions can convert erythrodiol 3-acetate into other triterpenoid compounds.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various erythrodiol derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Erythrodiol 3-acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other triterpenoid compounds.
Mechanism of Action
The mechanism of action of erythrodiol 3-acetate involves several molecular targets and pathways:
Comparison with Similar Compounds
Oleanolic Acid: Another triterpenoid with similar anti-inflammatory and anticancer properties.
Uvaol: A triterpenoid alcohol with comparable biological activities.
Betulinic Acid: Known for its anticancer and anti-inflammatory effects.
Uniqueness: Erythrodiol 3-acetate is unique due to its specific molecular structure, which allows it to interact with different biological targets more effectively. Its acetylated form enhances its bioavailability and stability compared to its non-acetylated counterparts .
Properties
CAS No. |
7089-38-5 |
---|---|
Molecular Formula |
C32H52O3 |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
[(3S,6aR,6bS,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate |
InChI |
InChI=1S/C32H52O3/c1-21(34)35-26-12-13-29(6)24(28(26,4)5)11-14-31(8)25(29)10-9-22-23-19-27(2,3)15-17-32(23,20-33)18-16-30(22,31)7/h9,23-26,33H,10-20H2,1-8H3/t23-,24?,25+,26-,29-,30+,31+,32+/m0/s1 |
InChI Key |
HXBWNAVRXULPIK-HTQKRWCJSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC=C4[C@@H]5CC(CC[C@@]5(CC[C@]4([C@@]3(CCC2C1(C)C)C)C)CO)(C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C |
Origin of Product |
United States |
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